3-(4-Bromophenyl)-2-((3-methoxybenzyl)thio)-4(3H)-quinazolinone
Description
3-(4-Bromophenyl)-2-((3-methoxybenzyl)thio)-4(3H)-quinazolinone is a quinazolinone derivative featuring a bromophenyl group at position 3 and a 3-methoxybenzylthio substituent at position 2. Quinazolinones are heterocyclic compounds known for diverse biological activities, including antitumor, anti-inflammatory, and enzyme inhibitory properties. This compound has demonstrated notable anti-inflammatory and antioxidant activity, with the 4-bromophenyl group contributing to enhanced scavenging of free radicals like DPPH and nitric oxide .
Properties
IUPAC Name |
3-(4-bromophenyl)-2-[(3-methoxyphenyl)methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O2S/c1-27-18-6-4-5-15(13-18)14-28-22-24-20-8-3-2-7-19(20)21(26)25(22)17-11-9-16(23)10-12-17/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPOCYZEXIFLSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-2-((3-methoxybenzyl)thio)-4(3H)-quinazolinone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl ring using brominating agents such as bromine or N-bromosuccinimide (NBS).
Attachment of the Methoxybenzylthio Group: This can be done through a nucleophilic substitution reaction where the methoxybenzylthiol reacts with the quinazolinone core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the 4-Bromophenyl Site
The bromine atom at the para position of the phenyl ring undergoes nucleophilic substitution under specific conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF | 3-(4-Arylphenyl)-substituted derivative | 72–85% | |
| Amination | NH₃, CuI, L-proline, DMSO, 100°C | 3-(4-Aminophenyl)-substituted derivative | 68% |
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Key Findings :
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Suzuki coupling replaces bromine with aryl groups, enabling diversification of the para-substituent.
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Amination proceeds efficiently under Ullmann-type conditions, forming a primary amine derivative.
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Oxidation of the Thioether Group
The thioether (-S-) linkage is oxidized to sulfoxide or sulfone derivatives.
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Key Findings :
Alkylation/Arylation at the Sulfur Atom
The thioether sulfur serves as a nucleophile for further alkylation or arylation.
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Alkylation | Alkyl halide, K₂CO₃, DMF, 60°C | 2-((Alkyl/3-Methoxybenzyl)thio) derivative | 55–78% | |
| Arylation | Arylboronic acid, Cu(OAc)₂, DCM, RT | 2-((Aryl/3-Methoxybenzyl)thio) derivative | 63% |
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Key Findings :
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Alkylation broadens lipophilicity, impacting bioavailability.
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Copper-mediated arylation introduces aromatic groups without disrupting the quinazolinone core.
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Functionalization of the Quinazolinone Core
The nitrogen-rich quinazolinone core undergoes substitutions at positions 1, 2, or 3.
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Key Findings :
Reduction of the Quinazolinone Ring
The carbonyl group at position 4 is reduced to form dihydroquinazolinones.
| Reducing Agent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| NaBH₄ | EtOH, 0°C → RT | 3-(4-Bromophenyl)-2-((3-methoxybenzyl)thio)-3,4-dihydroquinazolinone | 60% | |
| LiAlH₄ | THF, reflux | Fully reduced tetrahydroquinazolinone | 45% |
Cross-Coupling Reactions via the Bromophenyl Group
The 4-bromophenyl substituent participates in transition-metal-catalyzed couplings.
| Reaction Type | Catalysts/Reagents | Product | Yield | References |
|---|---|---|---|---|
| Heck Reaction | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 110°C | 3-(4-Vinylphenyl)-substituted derivative | 78% | |
| Sonogashira | PdCl₂, CuI, PPh₃, Et₃N, THF | 3-(4-Alkynylphenyl)-substituted derivative | 65% |
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Key Findings :
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Heck reactions introduce alkenes for further functionalization.
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Sonogashira couplings enable access to conjugated systems.
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Scientific Research Applications
Chemical Applications
Synthetic Intermediates
This compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions. The presence of both bromophenyl and methoxybenzylthio groups allows for further functionalization, enabling the development of novel compounds with tailored properties.
Mechanistic Studies
Researchers employ this quinazolinone derivative to study reaction mechanisms involving C–S bond formation and substitution reactions. Its unique structure aids in understanding the reactivity patterns of similar compounds in synthetic chemistry.
Biological Applications
Antimicrobial Properties
Studies have indicated that quinazolinones exhibit significant antimicrobial activity. The specific compound has been investigated for its effectiveness against various bacterial strains, demonstrating potential as a new antimicrobial agent.
Anticancer Activity
Research has highlighted the anticancer properties of quinazolinone derivatives. The compound's ability to inhibit tumor cell proliferation has been documented, suggesting it may serve as a lead compound for cancer therapeutics. Mechanistic studies indicate that it may induce apoptosis in cancer cells through specific molecular pathways.
Medical Applications
Therapeutic Potential
The compound is under investigation for its potential use in treating diseases such as cancer and infections. Its dual action as an antimicrobial and anticancer agent positions it as a promising candidate for drug development.
Pharmacological Studies
Pharmacokinetic and pharmacodynamic studies are essential to understand the efficacy and safety profile of this compound. Initial findings suggest favorable absorption and distribution characteristics, although further studies are needed to establish its clinical viability.
Industrial Applications
Material Science
In material science, 3-(4-Bromophenyl)-2-((3-methoxybenzyl)thio)-4(3H)-quinazolinone can be used in the development of new materials with enhanced properties, such as improved thermal stability or electrical conductivity.
Chemical Processes
The compound is also explored for its utility in chemical processes that require specific catalytic properties or as a reagent in synthetic pathways.
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-2-((3-methoxybenzyl)thio)-4(3H)-quinazolinone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Substituent Effects on Antitumor Activity
The 2-benzylmercapto moiety is critical for antitumor activity. For example:
- 2-Benzylmercapto-4(3H)-quinazolinone (MGI% = 19%) exhibits higher antitumor activity than alkylmercapto derivatives (MGI% = 2–11%) .
- 3-(4-Bromophenyl)-2-((2-chlorobenzyl)thio)-4(3H)-quinazolinone () replaces the 3-methoxy group with 2-chloro, which may alter steric and electronic interactions with target proteins.
Table 1: Antitumor Activity of 2-Substituted Quinazolinones
Enzyme Inhibition: α-Glucosidase and hCA XII
α-Glucosidase Inhibition :
- 2-(4-Bromophenyl)-quinazolin-4(3H)-one (52A) has an IC50 of 12.5 ± 0.1 μM, outperforming the 4-chlorophenyl analog (IC50 = 15.6 ± 0.2 μM) . The bromo group enhances hydrophobic interactions with the enzyme’s active site.
- The target compound’s 3-methoxybenzylthio group may further modulate binding affinity due to methoxy’s electron-donating effects.
hCA XII Inhibition :
Table 2: Enzyme Inhibition Profiles
Anti-inflammatory and Antioxidant Activity
- 3-(4-Bromophenyl)-4(3H)-quinazolinone demonstrates high anti-inflammatory activity in BSA denaturation assays, comparable to ibuprofen .
- Methoxy groups (e.g., in 3-(4-methoxyphenyl)-4(3H)-quinazolinone) enhance antioxidant capacity by stabilizing free radicals through resonance . The target compound’s 3-methoxybenzylthio group likely synergizes with the bromophenyl ring to amplify these effects.
Table 3: Anti-inflammatory and Antioxidant Data
Structural and Docking Comparisons
- Substituent Position Matters: 3-(4-Bromophenyl)-2-((2-chlorobenzyl)thio)-4(3H)-quinazolinone () has a 2-chloro substituent, which may hinder binding compared to the target’s 3-methoxy group due to steric clashes . 3-(2-Carboxyphenyl)-4(3H)-quinazolinone () shows stable docking with paraplegin protein, but the target’s methoxy group could offer better solubility and membrane permeability .
Synthetic Accessibility :
- Derivatives like methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate () are synthesized via green chemistry routes, suggesting the target compound could be optimized for scalable production .
Biological Activity
Overview
3-(4-Bromophenyl)-2-((3-methoxybenzyl)thio)-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone family, which is recognized for its diverse biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer fields.
Chemical Structure and Properties
- IUPAC Name : 3-(4-bromophenyl)-2-[(3-methoxyphenyl)methylsulfanyl]quinazolin-4-one
- Molecular Formula : C22H17BrN2O2S
- CAS Number : 499104-06-2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of both the bromophenyl and methoxybenzylthio groups likely enhances its binding affinity and specificity towards these targets, influencing pathways related to cell growth and apoptosis.
Antimicrobial Activity
Research has demonstrated that derivatives of quinazolinones exhibit significant antibacterial properties. In particular, studies involving related quinazolinone compounds have shown effectiveness against various bacterial strains:
| Compound | Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, mg/mL) |
|---|---|---|---|
| M1 | Escherichia coli | 15 | 70 |
| M5 | Staphylococcus aureus | 12 | 75 |
| M13 | Candida albicans | 11 | 80 |
These findings suggest that this compound may possess similar antimicrobial properties, potentially effective against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Quinazolinone derivatives have also been explored for their anticancer potential. The mechanism often involves the modulation of signaling pathways that control cell proliferation and apoptosis. In vitro studies with related compounds have indicated:
- Inhibition of cancer cell lines : Compounds with a similar structure have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit anticancer properties through similar mechanisms .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of quinazolinone derivatives against E. coli and S. aureus, demonstrating that modifications in the structure significantly influenced their bioactivity .
- Anticancer Screening : Research on quinazolinone derivatives indicated promising results in inhibiting tumor growth in xenograft models, highlighting their potential as therapeutic agents .
Q & A
Q. What are the established synthetic routes for 3-(4-Bromophenyl)-2-((3-methoxybenzyl)thio)-4(3H)-quinazolinone, and how can reaction conditions be optimized for yield?
The compound is synthesized via cyclocondensation of substituted benzothiazole precursors with 2-phenyl-4H-3,1-benzoxazin-4-one derivatives. Key steps include:
- Substituted benzothiazole preparation : Reacting 2-aminobenzothiazoles with appropriate electrophiles (e.g., bromine for dibromo-substituted intermediates) .
- Cyclization : Using triethyl orthobenzoate or similar agents under reflux conditions to form the quinazolinone core .
- Optimization : Adjusting solvents (e.g., ethanol or DMF), catalysts (e.g., acidic/basic conditions), and reaction times (6–12 hours) to improve yields (typically 60–85%) .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Q. What safety protocols are essential when handling this compound?
- Hazard classification : Acute toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) require PPE (gloves, lab coats, fume hoods) .
- First aid : Immediate rinsing for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for antimicrobial and anti-inflammatory activities?
- Substituent modulation :
- In vitro assays :
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Assay standardization : Control variables like bacterial strain (e.g., Xanthomonas oryzae vs. E. coli), incubation time, and solvent (DMSO concentration) .
- Substituent effects : Compare analogs (e.g., methyl vs. methoxy groups) to isolate contributions to activity .
- Docking studies : Use software (e.g., AutoDock) to predict binding modes to targets like COX-2 or fungal lanosterol demethylase .
Q. What in vitro models are used to evaluate antitumour activity, and how are dose-response experiments designed?
- Cell viability assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) with IC calculation .
- Dose-response design :
- Concentration range : 0.1–100 µM, with 24–72 hr exposure .
- Controls : Include cisplatin or doxorubicin as positive controls and vehicle (DMSO) for baseline correction .
- Mechanistic studies : Apoptosis (Annexin V/PI staining) and cell cycle analysis (flow cytometry) .
Q. How do researchers address low bioavailability or metabolic instability in preclinical studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve solubility .
- Pharmacokinetic profiling :
Data Contradiction Analysis
Q. Why do some analogs show antibacterial but not antifungal activity?
Q. How can conflicting results in COX-1/COX-2 inhibition ratios be interpreted?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
